

A Comparative Guide to the Biological Activity of Isonicotinic Acid and Nicotinamide Analogs

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Compound of Interest		
Compound Name:	Methyl 2-cyanoisonicotinate	
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Introduction

Methyl 2-cyanoisonicotinate is a versatile intermediate in the synthesis of pharmaceuticals, notably as a precursor to the xanthine oxidase inhibitor Topiroxostat. While direct comparative studies on the biological activities of a range of **Methyl 2-cyanoisonicotinate** analogs are not extensively available in the current body of scientific literature, a wealth of research exists on the bioactivity of derivatives of its parent structures, isonicotinic acid and nicotinamide. This guide provides a comparative overview of the biological activities of these analogs, focusing primarily on their antimicrobial and anticancer properties. The data presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.

Antimicrobial Activity of Isonicotinoyl Hydrazone Analogs

Isonicotinic acid hydrazide, commonly known as isoniazid, is a cornerstone in the treatment of tuberculosis. Its mechanism of action involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[1] A significant body of research has focused on synthesizing and evaluating analogs of isoniazid to overcome drug resistance and improve efficacy. The primary measure of antimicrobial activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.



Table 1: Antimicrobial Activity (MIC in µg/mL) of Isonicotinoyl Hydrazone Analogs

Compound ID	R Group	S. aureus (ATCC 6538)	S. epidermidis (ATCC 12228)	B. subtilis (ATCC 6633)	Reference
1	4- Fluorobenzyli dene	-	< 0.98	< 0.98	[2]
2	2,4- Dichlorobenz ylidene	1.95	1.95	0.98	[2]
3	4- Nitrobenzylid ene	3.91	1.95	1.95	[2]
4	3,4- Dimethoxybe nzylidene	7.81	3.91	3.91	[2]
Nitrofurantoin	(Standard)	3.91	3.91	3.91	[2]

Note: A lower MIC value indicates greater antimicrobial activity.

Anticancer Activity of Nicotinamide Analogs

Nicotinamide, a form of vitamin B3, and its derivatives have garnered significant attention for their potential as anticancer agents. These compounds can influence various cellular processes, including signaling pathways involved in cell proliferation and angiogenesis. One of the key targets for some nicotinamide-based anticancer agents is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase receptor that plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[3][4] The anticancer activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.



Table 2: Anticancer Activity (IC50) of Nicotinamide Analogs

Compound ID	Target Cell Line	IC50 (μM)	Target Enzyme	IC50 (nM)	Reference
N4	MCF-7 (Breast Cancer)	12.1	-	-	
Compound 8	HCT-116 (Colon Cancer)	5.4	VEGFR-2	77.02	[3]
Compound 8	HepG2 (Liver Cancer)	7.1	VEGFR-2	77.02	[3]
Compound 10	HCT-116 (Colon Cancer)	15.4	VEGFR-2	-	[5]
Compound 10	HepG2 (Liver Cancer)	9.8	VEGFR-2	-	[5]
Sorafenib	HCT-116 (Colon Cancer)	9.3	VEGFR-2	53.65	[3][5]
Sorafenib	HepG2 (Liver Cancer)	7.4	VEGFR-2	53.65	[3][5]

Note: A lower IC50 value indicates greater potency.

Experimental Protocols Synthesis of Isonicotinoyl Hydrazones

A common method for the synthesis of isonicotinoyl hydrazones involves the condensation reaction between isonicotinic acid hydrazide and a substituted aldehyde.[6]

General Procedure:



- Dissolve isonicotinic acid hydrazide (1 equivalent) in a suitable solvent, such as ethanol.
- Add the desired substituted aldehyde (1 equivalent) to the solution.
- Add a catalytic amount of an acid, such as glacial acetic acid.
- Reflux the reaction mixture for a specified period (e.g., 4-6 hours).
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- The resulting solid product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.
- The crude product can be further purified by recrystallization from an appropriate solvent.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard laboratory procedure used to determine the MIC of an antimicrobial agent against a specific microorganism.[7][8][9]

Procedure:

- Prepare a stock solution of the test compound in a suitable solvent.
- In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a liquid growth medium (e.g., Mueller-Hinton Broth).
- Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
- Inoculate each well of the microtiter plate with the bacterial suspension, except for a sterility control well (broth only). Include a growth control well (broth and inoculum, no compound).
- Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.



 After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12]

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
- After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases of viable cells reduce the yellow MTT to purple formazan crystals.
- Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
- Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
- The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated from the dose-response curve.

Visualizations

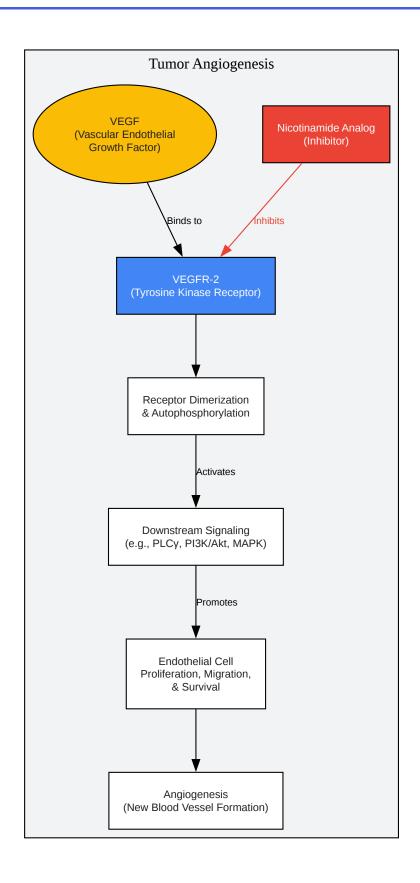




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Caption: Activation pathway of Isoniazid and its inhibition of mycolic acid synthesis.

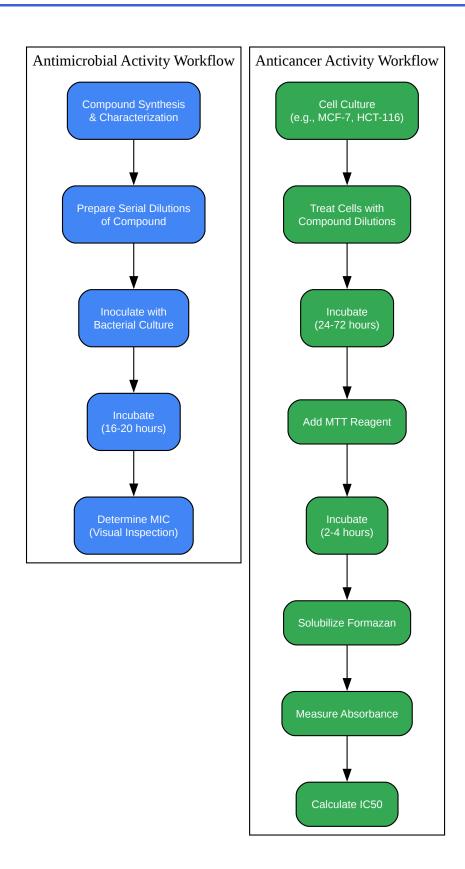




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Caption: Inhibition of the VEGFR-2 signaling pathway by nicotinamide analogs.





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Caption: General experimental workflows for antimicrobial and anticancer activity screening.



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